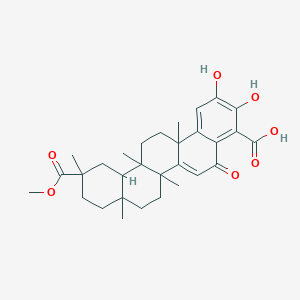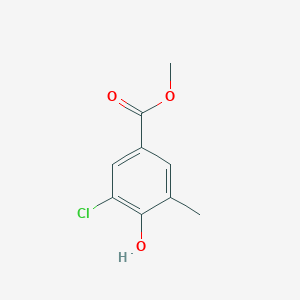
(20R)-2,3-Dihydroxy-6-oxo-24-nor-D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(20R)-2,3-Dihydroxy-6-oxo-24-nor-D:A-friedoolean-1,3,5(10),7-tetrene-23,29-dioic acid 29-methyl ester, also known as Zeylasterone, is a diterpenoid compound. This compound is notable for its complex structure and significant biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (20R)-2,3-Dihydroxy-6-oxo-24-nor-D involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:
Oxidation: Introduction of hydroxyl groups at specific positions.
Cyclization: Formation of the core ring structure.
Functional Group Modifications: Addition of ketone and ester groups.
Reaction conditions often involve the use of strong oxidizing agents like potassium permanganate or chromium trioxide, and catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound is less common due to its complexity. when produced, it involves large-scale organic synthesis techniques, including batch reactors for controlled reaction conditions and purification processes like chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(20R)-2,3-Dihydroxy-6-oxo-24-nor-D undergoes several types of chemical reactions:
Oxidation: Converts hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduces ketones to alcohols.
Substitution: Replaces functional groups with others, such as halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
(20R)-2,3-Dihydroxy-6-oxo-24-nor-D has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its role in cell signaling and metabolic pathways.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals
Wirkmechanismus
The mechanism of action of (20R)-2,3-Dihydroxy-6-oxo-24-nor-D involves its interaction with specific molecular targets, such as enzymes and receptors. It modulates various biochemical pathways, including those involved in inflammation and cell proliferation. The compound’s effects are mediated through its ability to bind to and inhibit or activate these targets, leading to downstream biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zeylasteral
- Celastrol
- Pristimerin
Uniqueness
Compared to similar compounds, (20R)-2,3-Dihydroxy-6-oxo-24-nor-D is unique due to its specific structural features, such as the presence of both hydroxyl and ketone groups, which contribute to its distinct biological activities. Its ability to modulate multiple pathways makes it a versatile compound in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C30H38O7 |
|---|---|
Molekulargewicht |
510.6 g/mol |
IUPAC-Name |
2,3-dihydroxy-11-methoxycarbonyl-6a,6b,8a,11,14a-pentamethyl-5-oxo-7,8,9,10,12,12a,13,14-octahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C30H38O7/c1-26-7-8-27(2,25(36)37-6)15-20(26)30(5)12-10-28(3)16-13-18(32)23(33)22(24(34)35)21(16)17(31)14-19(28)29(30,4)11-9-26/h13-14,20,32-33H,7-12,15H2,1-6H3,(H,34,35) |
InChI-Schlüssel |
DXDSZUXZQIKMRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C(=O)O)O)O)C)C)(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12098961.png)
![sodium;(E)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12098965.png)





![Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12098988.png)




